molecular formula C11H19BrN2O B2511614 4-bromo-3-(isobutoxymethyl)-1-propyl-1H-pyrazole CAS No. 1856054-25-5

4-bromo-3-(isobutoxymethyl)-1-propyl-1H-pyrazole

Cat. No.: B2511614
CAS No.: 1856054-25-5
M. Wt: 275.19
InChI Key: UJCJMXYIOZUIHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-3-(isobutoxymethyl)-1-propyl-1H-pyrazole is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a bromine atom at position 4, an isobutoxymethyl group at position 3, and a propyl group at position 1. The molecular formula of this compound is C11H19BrN2O, and it has a molecular weight of 275.19 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-(isobutoxymethyl)-1-propyl-1H-pyrazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes described above, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-(isobutoxymethyl)-1-propyl-1H-pyrazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) in chloroform or carbon tetrachloride.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in aqueous or organic solvents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

Major Products

    Substitution reactions: Formation of substituted pyrazoles with various functional groups.

    Oxidation reactions: Formation of aldehydes or carboxylic acids.

    Reduction reactions: Formation of dihydropyrazoles or pyrazolines.

Scientific Research Applications

4-bromo-3-(isobutoxymethyl)-1-propyl-1H-pyrazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-bromo-3-(isobutoxymethyl)-1-propyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, receptor antagonism, or disruption of cellular processes .

Comparison with Similar Compounds

4-bromo-3-(isobutoxymethyl)-1-propyl-1H-pyrazole can be compared with other similar compounds, such as:

    4-bromo-3-(isobutoxymethyl)-1-isopropyl-1H-pyrazole: Similar structure but with an isopropyl group instead of a propyl group.

    4-bromo-3-(isobutoxymethyl)-1-methyl-1H-pyrazole: Similar structure but with a methyl group instead of a propyl group.

    3-(isobutoxymethyl)-1-propyl-1H-pyrazole: Lacks the bromine atom at position 4

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.

Properties

IUPAC Name

4-bromo-3-(2-methylpropoxymethyl)-1-propylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BrN2O/c1-4-5-14-6-10(12)11(13-14)8-15-7-9(2)3/h6,9H,4-5,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCJMXYIOZUIHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)COCC(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.